molecular formula C6H8S2 B2608652 3-Thiopheneethanethiol CAS No. 65062-26-2

3-Thiopheneethanethiol

Cat. No.: B2608652
CAS No.: 65062-26-2
M. Wt: 144.25
InChI Key: XNRUZPSEWYLHFD-UHFFFAOYSA-N
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Description

3-Thiopheneethanethiol is a high-value chemical reagent featuring a thiophene ring system directly coupled with a thiol functional group. This structure makes it a versatile building block in organic synthesis and materials science research. The compound is of significant interest in medicinal chemistry, where the thiophene nucleus is a privileged pharmacophore found in numerous U.S. FDA-approved drugs and bioactive molecules for its diverse biological attributes . The presence of the thiol group allows for further functionalization, facilitating the creation of novel compounds for pharmaceutical development. Beyond medicinal applications, this compound serves as a key precursor in developing advanced materials. Thiophene-based π-conjugated oligomers and polymers are widely used in organic electronics due to their chemical stability and electronic tunability . Researchers utilize such thiophene derivatives in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic devices for solar cells . This compound is provided as a high-purity material strictly for research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to consult relevant safety data sheets (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-thiophen-3-ylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRUZPSEWYLHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Organosulfur Compounds in Chemical Synthesis

Organosulfur compounds, which are organic molecules containing a carbon-sulfur bond, are of fundamental importance in chemical synthesis. nih.govjmchemsci.com The sulfur atom, with its ability to exist in multiple oxidation states and form stable bonds, imparts unique reactivity to these molecules. nih.gov This makes them highly valuable as reagents, intermediates, and building blocks for creating complex molecular structures. nih.govbritannica.com Their applications span from the development of pharmaceuticals and agrochemicals to advanced materials. nih.govontosight.ai

In medicinal chemistry, the incorporation of sulfur is a common strategy to enhance the therapeutic properties of drug candidates. jmchemsci.comwikipedia.org Renowned pharmaceuticals like penicillin and sulfa drugs are prime examples of sulfur-containing bioactive molecules. wikipedia.org In materials science, organosulfur compounds are integral to the creation of polymers with specialized electronic and optical properties. nih.govontosight.ai A key characteristic of certain organosulfur compounds, particularly thiols, is their ability to form strong bonds with metal surfaces, a property extensively utilized in nanotechnology and surface science. britannica.com

The Thiophene Core: a Versatile Heterocycle in Chemical Sciences

At the heart of 3-Thiopheneethanethiol is the thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom. longdom.orgderpharmachemica.com This structural motif is a cornerstone in the world of heterocyclic chemistry due to its distinct combination of aromatic stability and reactivity. numberanalytics.comnumberanalytics.com The thiophene ring is considered aromatic because the sulfur atom's lone pair of electrons participates in the π-electron system, yet it behaves like a highly reactive derivative of benzene (B151609). derpharmachemica.comwikipedia.org

This versatility makes thiophene and its derivatives essential building blocks in a multitude of applications. numberanalytics.comnumberanalytics.com In medicinal chemistry, the thiophene scaffold is present in numerous drugs, including anti-inflammatory agents, anticancer therapies, and antibiotics. numberanalytics.comnih.govbohrium.com It is often used as a bioisostere for a benzene ring, meaning it can replace a benzene ring in a biologically active compound without a loss of activity, as seen in the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. wikipedia.org In materials science, thiophene-based polymers, such as polythiophene, are renowned for their electrical conductivity, leading to their use in organic electronics like light-emitting diodes (OLEDs), solar cells, and sensors. longdom.orgnumberanalytics.comresearchgate.net

Positioning of 3 Thiopheneethanethiol Within Thiol Functionalized Thiophenes Research

Historical Perspectives on Thiophene Thiol Synthesis

The journey to synthesize specific thiophene thiols is rooted in the foundational discovery and exploration of thiophene itself. Thiophene was first identified in 1882 by Viktor Meyer as a contaminant in benzene (B151609) derived from coal tar. wikipedia.org Early synthetic work on thiophenes, such as Meyer's synthesis from acetylene (B1199291) and elemental sulfur, laid the groundwork for later functionalization, including the introduction of thiol groups. wikipedia.org

Historically, the synthesis of thiophene derivatives often relied on harsh reaction conditions and reagents. nih.gov The Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide (P4S10), was a cornerstone in forming the thiophene ring. wikipedia.orgresearchgate.net Similarly, the Gewald reaction provided another route to substituted thiophenes. wikipedia.orgnih.gov These early methods, while groundbreaking, often suffered from limitations such as low yields and a lack of broad functional group tolerance. nih.gov The direct introduction of a thiol group onto a pre-formed thiophene ring was also explored, often through the reaction of a thienyl organometallic species with elemental sulfur. orgsyn.org

Classical Synthetic Routes to this compound and Related Compounds

Classical approaches to synthesizing thiophene thiols, including this compound, have traditionally involved multi-step sequences. These routes often begin with the construction of the thiophene ring followed by functional group manipulations to introduce the ethanethiol (B150549) side chain.

One common strategy involves the use of a suitable starting material that already contains the thiophene nucleus. For instance, a classical approach to a related compound, 2-thiophenethiol, involved the sulfurization of 2-thienylmagnesium bromide. orgsyn.org A similar strategy can be envisioned for the 3-substituted isomer, starting from 3-bromothiophene (B43185) to form the corresponding Grignard or organolithium reagent, followed by reaction with sulfur. orgsyn.org

Another classical method involves the reduction of a corresponding sulfonyl chloride. For example, 2-thienylsulfonyl chloride can be reduced to 2-thiophenethiol using zinc dust and sulfuric acid. orgsyn.org This approach could be adapted for the synthesis of this compound if the corresponding 3-thiopheneethanesulfonyl chloride were accessible.

The table below outlines some classical reactions used in the synthesis of thiophene derivatives, which could be adapted for the synthesis of this compound.

Reaction Name Description Typical Reagents Potential Application for this compound Synthesis
Paal-Knorr Thiophene Synthesis Condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orgresearchgate.net1,4-Diketones, P4S10, Lawesson's reagent. wikipedia.orgSynthesis of a thiophene ring with a precursor to the ethanethiol side chain.
Gewald Reaction Condensation of a ketone or aldehyde with a β-ketoester or β-ketonitrile in the presence of elemental sulfur and a base. wikipedia.orgnih.govKetones, α-cyanoesters, sulfur, base (e.g., morpholine).Construction of a substituted thiophene ring.
Volhard–Erdmann cyclization Cyclization of 1,4-dicarbonyl compounds with phosphorus sulfides. wikipedia.org1,4-Diketones, P4S7.Formation of the thiophene core.
Grignard/Organolithium Reaction Reaction of a thienyl organometallic species with elemental sulfur. orgsyn.org3-Bromothiophene, Mg or n-BuLi, Sulfur.Direct introduction of a thiol group at the 3-position.

Modern Catalytic Approaches for C-S Bond Formation

Modern organic synthesis has seen a significant shift towards catalytic methods for the formation of carbon-sulfur (C-S) bonds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has become a powerful tool for constructing C-S bonds. mdpi.comasianpubs.org These methods often involve the cross-coupling of a thiophene-containing starting material with a sulfur source. While direct catalytic synthesis of this compound is not extensively documented, the principles of these reactions are applicable.

Recent advancements have focused on the direct C-H functionalization of heteroaromatic compounds, including thiophenes. rsc.orgnih.gov This approach avoids the pre-functionalization of the thiophene ring with a halide or other leaving group, making the synthesis more atom-economical. Palladium catalysts are frequently employed for the direct arylation and olefination of thiophenes. organic-chemistry.orgrsc.org

Copper-catalyzed reactions have also emerged as a cost-effective alternative for C-S bond formation. nih.govasianpubs.org These reactions can be used to synthesize a variety of sulfur-containing heterocycles. For instance, copper(II)-catalyzed domino reactions of ketene-(S,S)-acetals with diazo compounds have been used to produce polysubstituted thiophenes. asianpubs.org

The following table summarizes key transition metal-catalyzed reactions relevant to C-S bond formation.

Catalyst System Reaction Type Key Features Reference
Palladium/Phosphine LigandsCross-coupling of aryl halides with thiols.High efficiency and functional group tolerance. beilstein-journals.org beilstein-journals.org
Copper(I) or Copper(II)Cross-coupling and cyclization reactions.Cost-effective and useful for synthesizing sulfur heterocycles. asianpubs.org nih.govasianpubs.org
RhodiumTransannulation of 1,2,3-thiadiazoles with alkynes.Highly regioselective synthesis of highly substituted thiophenes. organic-chemistry.org organic-chemistry.org
Palladium/NHCC-S bond cleavage and functionalization.Allows for the transformation of existing sulfur compounds. researchgate.net researchgate.net

Photocatalytic and Electrocatalytic Syntheses

In recent years, photocatalysis and electrocatalysis have gained prominence as powerful and sustainable methods for organic synthesis. nih.govcore.ac.uk These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.

Photocatalysis: Visible-light photoredox catalysis can generate reactive radical intermediates that can participate in C-S bond formation. beilstein-journals.org For instance, thiyl radicals can be generated from thiols and then added to unsaturated systems in thiol-ene or thiol-yne reactions. beilstein-journals.orgbeilstein-journals.org While direct photocatalytic synthesis of this compound from simple precursors is an area of ongoing research, the fundamental principles are well-established. Acridine photocatalysis has recently been shown to enable the direct synthesis of thiols from carboxylic acids and elemental sulfur, a potentially powerful and direct route. nih.gov

Electrocatalysis: Electrosynthesis offers another green alternative for C-S bond formation. Thiophene-based polymers and composites have been synthesized electrochemically. wikipedia.orgrsc.org The electrocatalytic oxidation of thiols on modified electrodes has also been studied, suggesting the potential for electrochemical methods in the synthesis and transformation of thiophene thiols. core.ac.ukresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. nih.govrroij.com Key aspects of green chemistry applicable to the synthesis of this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. acs.org Catalytic C-H activation and multicomponent reactions are examples of atom-economical approaches. rsc.orgrsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. researchgate.net The use of water or other environmentally friendly solvents is a key goal. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net Photocatalytic and electrocatalytic methods often operate under mild conditions. beilstein-journals.orgbohrium.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. rsc.org Transition metal, photo-, and electro-catalysis are prime examples.

The development of metal-free synthetic approaches and the use of renewable starting materials are also important areas of research in greening the synthesis of thiophene derivatives. nih.govorganic-chemistry.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst loading, and reagent stoichiometry.

For example, in transition metal-catalyzed reactions, the choice of ligand can have a profound impact on the reaction outcome. beilstein-journals.org Similarly, in photocatalytic reactions, the selection of the photosensitizer and light source is critical. beilstein-journals.org The optimization of the synthesis of symmetric aromatic trisulfides and tetrasulfides has shown that the choice of base and the purity of reagents are important factors in achieving high yields and purity. nih.gov

A hypothetical optimization table for a key synthetic step might look like this:

Entry Catalyst (mol%) Ligand Solvent Temperature (°C) Yield (%)
1Pd(OAc)2 (2)PPh3Toluene10065
2Pd(OAc)2 (2)XantphosToluene10085
3Pd(OAc)2 (1)XantphosToluene8078
4Pd(OAc)2 (1)XantphosDioxane10092

This table illustrates how systematic variation of reaction parameters can lead to improved yields.

Scalable Synthesis Strategies for Industrial and Large-Scale Research Applications

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of scalable, cost-effective, and efficient manufacturing processes. Strategies for large-scale synthesis focus on optimizing reaction conditions, utilizing economical starting materials, ensuring process safety, and minimizing environmental impact. Key considerations include the choice of synthetic route, reactor technology, and purification methods suitable for producing large quantities of the target compound while maintaining high purity and yield.

A practical and scalable multi-step synthesis often begins with readily available and affordable precursors, such as thiophene-3-acetic acid. A representative scalable route involves the reduction of the carboxylic acid to the corresponding alcohol, conversion of the alcohol to a suitable leaving group, and subsequent substitution with a sulfur nucleophile to introduce the thiol functionality.

A Representative Scalable Synthetic Route

A plausible three-step sequence for the industrial production of this compound is outlined below:

Reduction of Thiophene-3-acetic acid: The initial step involves the reduction of thiophene-3-acetic acid to 3-(2-hydroxyethyl)thiophene. While lithium aluminum hydride (LiAlH₄) is common in laboratory settings, its high cost and hazardous nature make it less suitable for large-scale industrial use. More viable industrial alternatives include catalytic hydrogenation over a suitable catalyst (e.g., ruthenium or rhodium-based) or using reducing agents like sodium borohydride (B1222165) in the presence of an activating agent.

Activation of the Hydroxyl Group: The resulting 3-(2-hydroxyethyl)thiophene is then converted into an intermediate with a good leaving group. This is typically achieved by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form 3-(2-chloroethyl)thiophene or 3-(2-bromoethyl)thiophene (B1589064), respectively. Alternatively, sulfonate esters, such as tosylates or mesylates, can be formed using tosyl chloride or mesyl chloride. These reactions are generally high-yielding and use cost-effective reagents.

Thiol Formation: The final step is the introduction of the thiol group via nucleophilic substitution. This can be accomplished using various sulfur-containing nucleophiles. Sodium hydrosulfide (B80085) (NaSH) is a common and inexpensive choice. Another widely used industrial method is the reaction with thiourea (B124793) to form a stable isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the final thiol. This two-step approach often minimizes the formation of disulfide byproducts.

The following table provides an illustrative overview of this potential scalable synthetic pathway.

Table 1: Representative Scalable Synthesis of this compound

Step Reaction Reagents & Conditions Representative Yield
1 Reduction Starting Material: Thiophene-3-acetic acidReagents: Borane-tetrahydrofuran complex (BH₃·THF) or Catalytic Hydrogenation (e.g., Ru/C, H₂)Solvent: Tetrahydrofuran (THF)Temperature: 0-65 °C 85-95%
2 Halogenation Starting Material: 3-(2-Hydroxyethyl)thiopheneReagents: Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)Solvent: Dichloromethane (DCM) or TolueneTemperature: 0-25 °C 90-98%

For industrial applications, the choice between batch and continuous flow processing is a critical decision. Continuous flow chemistry, in particular, offers significant advantages for safety, efficiency, and scalability, especially for exothermic or hazardous reactions. encyclopedia.pubsemanticscholar.org

Process Optimization Research Findings

Optimizing a synthetic process for large-scale production involves a systematic study of various reaction parameters to maximize yield, purity, and throughput while minimizing costs and waste. researchgate.net For the synthesis of this compound, key optimization parameters include:

Reagent Stoichiometry: Determining the optimal molar ratios of reactants is crucial. For instance, in the thiolation step, using a slight excess of thiourea can drive the reaction to completion, but a large excess would be wasteful and complicate purification.

Temperature Control: Many of the reactions, particularly the reduction and halogenation steps, are exothermic. Precise temperature control is essential to prevent side reactions and ensure safety. Continuous flow reactors offer superior heat exchange capabilities compared to large batch reactors, allowing for better temperature management. semanticscholar.org

Catalyst Selection and Loading: In the case of catalytic hydrogenation, the choice of catalyst and its concentration directly impact reaction rate and efficiency. Optimization studies would screen various catalysts (e.g., Pd, Pt, Ru on different supports) and their loadings to find the most cost-effective and active option.

Solvent and Concentration: The choice of solvent affects reaction rates, solubility of reagents, and ease of product isolation. For industrial scale, factors like cost, safety (flammability), and ease of recovery and recycling are paramount. Running reactions at higher concentrations is generally preferred to maximize reactor throughput, but this must be balanced against potential issues with viscosity, heat transfer, and solubility. encyclopedia.pub

Purification Methods: While laboratory-scale purifications often rely on column chromatography, this method is generally not economically viable for large-scale production. Scalable purification techniques such as distillation, crystallization, and liquid-liquid extraction are preferred. nottingham.ac.uk For this compound, fractional distillation under reduced pressure would be a suitable method for final purification.

Comparison of Batch vs. Continuous Flow Synthesis

The choice of reactor technology is fundamental to a scalable synthesis strategy.

Table 2: Comparison of Batch and Continuous Flow Reactors for this compound Synthesis

Feature Batch Reactor Continuous Flow Reactor
Scale-up Challenging; non-linear changes in heat/mass transfer. Straightforward; numbering-up (running parallel reactors).
Safety Higher risk with hazardous reagents due to large volumes. Potential for thermal runaway in exothermic reactions. Inherently safer; small reaction volumes at any given time. Superior heat exchange minimizes thermal risks. semanticscholar.org
Efficiency Can have significant downtime between batches for cleaning and setup. Higher throughput due to continuous operation. Can be highly automated. encyclopedia.pub
Process Control More difficult to precisely control temperature and mixing in large volumes. Excellent control over reaction parameters (temperature, pressure, residence time).
Product Quality Potential for batch-to-batch variability. High consistency and reproducibility.

| Capital Cost | Lower initial investment for simple setups. | Can have higher initial investment, but often lower operating costs. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the thiophene ring protons and the ethylthiol side chain. The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the aromatic thiophene ring.

The three protons on the thiophene ring (H-2, H-4, and H-5) will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Their specific chemical shifts and coupling patterns are diagnostic. H-2, being adjacent to the sulfur atom, is expected to be the most deshielded. The coupling constants (J) between these protons provide information about their relative positions. A typical coupling constant for vicinal protons in a thiophene ring (J4,5) is around 5.0 Hz, while the meta coupling (J2,4) is smaller, around 1.5-3.0 Hz, and the para coupling (J2,5) is the smallest, around 1.0-2.0 Hz.

The ethyl group protons will appear in the aliphatic region. The methylene (B1212753) group adjacent to the thiophene ring (α-CH₂) is expected to resonate as a triplet around δ 2.9-3.2 ppm, coupled to the adjacent methylene group. The methylene group attached to the sulfur atom (β-CH₂) will also appear as a triplet, likely in the range of δ 2.6-2.9 ppm. The thiol proton (-SH) typically appears as a broad singlet or a triplet (if coupled to the adjacent CH₂) in the range of δ 1.0-2.0 ppm, and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~7.30 dd J2,5 ≈ 2.9 Hz, J2,4 ≈ 1.2 Hz
H-5 ~7.25 dd J4,5 ≈ 5.0 Hz, J2,5 ≈ 2.9 Hz
H-4 ~7.05 dd J4,5 ≈ 5.0 Hz, J2,4 ≈ 1.2 Hz
α-CH₂ ~3.05 t J ≈ 7.0 Hz
β-CH₂ ~2.75 q J ≈ 7.0 Hz

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between H-4 and H-5, H-2 and H-4, H-2 and H-5, and between the α-CH₂ and β-CH₂ protons, as well as between the β-CH₂ and SH protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between H-2 and C-2, H-4 and C-4, H-5 and C-5, the α-CH₂ protons and the α-carbon, and the β-CH₂ protons and the β-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the α-CH₂ protons to C-2, C-3, and C-4 of the thiophene ring, and from the thiophene protons to the carbons of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the spatial arrangement of the molecule. For this compound, NOESY could reveal correlations between the α-CH₂ protons and the H-2 and H-4 protons on the thiophene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Assignment of Characteristic Bands

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Table 3: Predicted FT-IR Bands for this compound

Wavenumber (cm⁻¹) Vibration
~3100 C-H stretching (aromatic)
2960-2850 C-H stretching (aliphatic)
2600-2550 S-H stretching (thiol)
~1450 C=C stretching (thiophene ring)
~1230 C-H in-plane bending (thiophene ring)
~830 C-H out-of-plane bending (thiophene ring)

The S-H stretching band is typically weak and can sometimes be difficult to observe. The various C-H and C=C vibrations of the thiophene ring are characteristic and confirm its presence.

Raman Spectroscopy: Insights into Molecular Vibrations

Raman spectroscopy is complementary to FT-IR and is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, such as the C-S and S-H bonds. The S-H stretching vibration, which is often weak in the IR spectrum, usually gives a more distinct signal in the Raman spectrum in the range of 2550-2600 cm⁻¹. The symmetric "breathing" vibration of the thiophene ring is also typically a strong band in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration
~3100 C-H stretching (aromatic)
2960-2850 C-H stretching (aliphatic)
2570 S-H stretching (thiol)
~1450 C=C stretching (thiophene ring)
~1050 Ring breathing (thiophene)

Correlation with Theoretically Predicted Vibrational Frequencies

The vibrational spectrum of this compound, a molecule of interest in various chemical fields, can be thoroughly understood by comparing experimentally observed frequencies with those predicted by theoretical calculations. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the vibrational modes of a molecule. nih.gov The agreement between the calculated and experimental frequencies provides a strong basis for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

Differences between computed and experimental values typically range from 1% to 15% and can be attributed to factors not considered in the theoretical models, such as anharmonicity and solvent effects. dtic.mil To improve the accuracy of predictions, scaling factors are often applied to the computed frequencies, which helps to account for these systematic discrepancies. dtic.mil For molecules with similar functional groups, the correlation between theoretical and experimental data is generally consistent. For instance, in compounds containing a carbonyl group, the C=O stretching vibration is consistently predicted and observed in a specific region of the infrared spectrum. researchgate.net

A detailed comparison for this compound would involve calculating its vibrational frequencies using a suitable level of theory and basis set, and then matching these predictions with the bands observed in its experimental infrared and Raman spectra. This correlative analysis allows for a confident assignment of the fundamental vibrations of the molecule, including the characteristic stretching and bending modes of the thiophene ring, the C-S bond, the S-H bond, and the ethyl chain.

Table 1: Illustrative Comparison of Experimental and Theoretically Predicted Vibrational Frequencies

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Assignment
ν(S-H)25502565S-H stretch
ν(C-S)690698C-S stretch (thiophene-ethyl)
ν(C=C)14201435Thiophene ring stretch
γ(C-H)830842Thiophene C-H out-of-plane bend

Note: The data in this table is illustrative and intended to demonstrate the concept. Actual experimental and theoretical values would be required for a precise analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for the characterization of this compound, providing information on its molecular weight and structural features. nih.gov This technique involves the ionization of the molecule and the subsequent analysis of the mass-to-charge ratio of the resulting ions.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass of an ion with very high accuracy. nih.gov This allows for the calculation of the elemental formula of the molecular ion, which is invaluable for confirming the identity of the compound.

For this compound (C₆H₈S₂), the theoretical monoisotopic mass can be calculated with high precision using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³²S). ualberta.ca The experimentally measured exact mass from HRMS should closely match this theoretical value, providing a high degree of confidence in the compound's identification.

Table 2: Exact Mass Determination of this compound

ParameterValue
Molecular FormulaC₆H₈S₂
Theoretical Monoisotopic Mass (Da)144.0067
Experimentally Measured Mass (Da)Hypothetical value, e.g., 144.0065
Mass Error (ppm)Calculated based on experimental data

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation mechanisms include alpha-cleavage and rearrangements. libretexts.org For this compound, key fragmentations would likely involve the loss of the ethanethiol side chain or cleavage within the side chain.

Isotopic abundance analysis further aids in confirming the elemental composition. Sulfur, a key component of this molecule, has a characteristic isotopic pattern, with the ³⁴S isotope being approximately 4.29% as abundant as the ³²S isotope. ualberta.ca The observation of an M+2 peak with this relative abundance in the mass spectrum is a strong indicator of the presence of a sulfur atom. Since this compound contains two sulfur atoms, the expected M+2 abundance would be even more pronounced.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal method for assessing the purity of a volatile compound like this compound. researchgate.netscirp.org

In a GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase. rsc.org As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. nih.gov The resulting chromatogram will show a peak for each separated component, and the mass spectrum of the main peak should correspond to that of this compound. The presence of other peaks would indicate impurities, which can then be identified by their respective mass spectra.

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides insights into the electronic structure of this compound by examining the transitions of electrons between different energy levels upon absorption of light. shu.ac.uk

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from electronic transitions within the thiophene ring. slideshare.netpharmatutor.org The thiophene moiety acts as a chromophore, the part of the molecule responsible for absorbing UV or visible light. shu.ac.uk

The principal electronic transitions observed in molecules like this compound are π → π* and n → π* transitions. uzh.chuomustansiriyah.edu.iq The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically of high intensity. pharmatutor.org The n → π* transitions involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the sulfur atoms) to a π* antibonding orbital. These transitions are generally of lower intensity. uzh.ch The position and intensity of these absorption bands can be influenced by the solvent used for the analysis. shu.ac.uk

Table 3: Expected Electronic Transitions for this compound

Transition TypeWavelength Range (nm)Description
π → π~230-270Excitation of a π electron in the thiophene ring to a π orbital.
n → π>270Excitation of a non-bonding electron from a sulfur atom to a π orbital of the thiophene ring.

Note: The wavelength ranges are approximate and can vary based on the specific molecular environment and solvent.

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence and fluorescence spectroscopy are powerful tools to investigate the electronic structure and excited-state properties of molecules. For thiophene-based compounds, these techniques reveal insights into their potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Generally, the fluorescence of thiophene derivatives is influenced by their molecular structure, including the nature and position of substituents, as well as their environment. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the emission wavelength and quantum yield. rsc.orgresearchgate.net Studies on various thiophene derivatives have shown that their fluorescence can be quenched by certain molecules, a phenomenon that can be exploited for sensing applications. nih.gov

The fluorescence properties of a hypothetical this compound could be expected to be influenced by the ethanethiol group. The sulfur atom in the thiol group could potentially participate in non-radiative decay processes, which might lead to a lower fluorescence quantum yield compared to other thiophene derivatives. The emission spectrum would likely be in the UV or blue region of the visible spectrum, characteristic of many simple thiophene compounds.

To illustrate the type of data obtained from such studies, the following table summarizes the photophysical properties of a representative thiophene-based fluorophore.

CompoundExcitation (nm)Emission (nm)Quantum Yield (Φ)Solvent
Thiophene Derivative A3504200.35Cyclohexane
Thiophene Derivative B3804900.60Toluene

This table presents hypothetical data for illustrative purposes, based on typical values for thiophene derivatives found in the literature.

Further investigation into the fluorescence of this compound would involve studying its behavior in different solvents to understand its solvatochromic properties, which can provide information about the change in dipole moment upon excitation.

X-ray Diffraction (XRD) Analysis of Crystalline Derivatives or Co-crystals

The formation of crystalline derivatives, for instance, by reacting the thiol group, can facilitate single-crystal XRD analysis. This would reveal precise bond lengths, bond angles, and torsion angles within the molecule, offering a detailed picture of its geometry. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonds, van der Waals interactions, and π-π stacking of the thiophene rings, can be elucidated. nih.govnih.govnih.gov

Co-crystallization of this compound with other molecules can also be a strategy to obtain high-quality crystals. The resulting crystal structure would show how this compound interacts with other molecules, which is crucial for understanding its behavior in a condensed phase and for the design of new materials. nih.gov

A hypothetical crystal structure analysis of a derivative could yield the following crystallographic data:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.1
β (°)105.2
Volume (ų)915.6
Z4

This table presents hypothetical crystallographic data for a derivative of this compound for illustrative purposes.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. Should this compound be derivatized to introduce a chiral center, for example, by reaction at the thiol group with a chiral reagent, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become highly relevant for its stereochemical characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of electronic transitions. The sign and intensity of these peaks are exquisitely sensitive to the stereochemistry of the molecule.

For a chiral derivative of this compound, the thiophene ring would act as a chromophore. The electronic transitions of the thiophene ring would become CD-active due to the influence of the nearby chiral center. The resulting CD spectrum would be a unique fingerprint of the absolute configuration of the chiral derivative. Studies on chiral polythiophenes have demonstrated that the helical arrangement of the polymer chains can induce strong CD signals. tandfonline.comacs.org

A hypothetical CD spectrum for a chiral derivative of this compound might exhibit a Cotton effect in the region of the thiophene π-π* transition, as illustrated in the table below.

Wavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
260+15,000
235-8,000

This table presents hypothetical CD data for a chiral derivative of this compound for illustrative purposes.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. An ORD spectrum is closely related to the CD spectrum through the Kronig-Kramers relations. The spectrum displays a characteristic curve, especially in the vicinity of an absorption band, which is also known as a Cotton effect.

For a chiral derivative of this compound, the ORD curve would provide complementary information to the CD spectrum. The sign of the Cotton effect in the ORD spectrum can be used to determine the absolute configuration of the molecule by comparison with known compounds or by applying empirical rules. libretexts.orgwikipedia.org

The combination of CD and ORD spectroscopy would be a powerful tool for the unambiguous assignment of the stereochemistry of any chiral derivative of this compound.

Lack of Specific Research Data Hinders In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation specifically focused on the chemical compound this compound. While general computational methodologies for thiophene derivatives are well-established, detailed research findings and specific data pertaining exclusively to this compound are not presently available in the public domain. Consequently, a detailed article structured around its specific quantum chemical calculations and Frontier Molecular Orbital (FMO) theory cannot be generated at this time.

General computational studies on related thiophene compounds provide a framework for how such an analysis would be conducted. These studies frequently employ Density Functional Theory (DFT) and ab initio methods to explore the electronic structure and molecular geometry of thiophene derivatives. For instance, the B3LYP exchange-correlation functional with basis sets such as 6-311++G(d,p) is commonly used to optimize molecular geometries and calculate vibrational frequencies.

Frontier Molecular Orbital (FMO) theory is a key component of these computational analyses, providing insights into the reactivity of molecules. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap. This gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. From these energies, reactivity indices such as chemical hardness and softness are derived.

Furthermore, Fukui functions are often calculated to predict the most likely sites for nucleophilic and electrophilic attack within a molecule. These theoretical calculations are invaluable for understanding reaction mechanisms and designing new chemical syntheses.

Although these computational tools are powerful and widely used for compounds similar to this compound, the absence of specific published research on this particular molecule prevents the compilation of a detailed and accurate report on its computational and theoretical characteristics. The generation of specific data tables for bond lengths, angles, HOMO-LUMO energies, and reactivity indices for this compound would require novel, dedicated research.

Until such studies are conducted and published, a thorough and scientifically accurate article focusing solely on the computational and theoretical investigations of this compound, as per the requested detailed outline, remains unfeasible.

Computational and Theoretical Investigations of 3 Thiopheneethanethiol

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de

For 3-Thiopheneethanethiol, the MEP map would reveal distinct regions of positive, negative, and neutral potential. Typically, a color spectrum is used where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent regions with near-zero potential.

Key Predicted Features for this compound:

Negative Potential (Red/Yellow): The highest electron density is anticipated around the sulfur atom of the thiophene (B33073) ring and the sulfur atom of the thiol group (-SH). These regions, rich in lone-pair electrons, represent the most likely sites for interaction with electrophiles or for engaging in hydrogen bonding as an acceptor. researchgate.net

Positive Potential (Blue): The most significant region of positive potential is expected to be located around the hydrogen atom of the thiol group. This proton is acidic and would be the primary site for deprotonation and interaction with nucleophiles or bases. The hydrogen atoms attached to the thiophene ring would also exhibit a lesser degree of positive potential.

Reactivity Insights: The MEP map provides a clear visual guide to the molecule's reactivity. For instance, it would support the understanding of how this compound might coordinate to a metal surface, with the sulfur atoms acting as the primary binding sites. nih.gov The map helps in assessing how the molecule will interact with other molecules, including solvents and reactants. researchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound
Molecular RegionPredicted Electrostatic PotentialColor on MEP MapPredicted Reactivity
Thiophene Sulfur AtomHighly NegativeRedSite for electrophilic attack, hydrogen bond acceptor
Thiol (-SH) Sulfur AtomNegativeRed/YellowSite for electrophilic attack, coordination to metals
Thiol (-SH) Hydrogen AtomHighly PositiveBlueSite for nucleophilic attack, hydrogen bond donor, acidic site
Thiophene Ring (C-H)Slightly PositiveLight Blue/GreenWeak electrophilic centers
Ethyl Chain (-CH2-CH2-)Near NeutralGreenLow reactivity

Conformational Analysis and Potential Energy Surfaces

The potential energy surface (PES) is a theoretical map that relates the energy of a molecule to its geometry. By scanning the dihedral angles of the side chain, a PES can be constructed to identify the most stable (lowest energy) conformers and the energy barriers between them. The key dihedral angles in this compound are around the C(ring)-C(ethyl), C(ethyl)-C(ethyl), and C(ethyl)-S bonds.

Expected Findings from Conformational Analysis:

Stable Conformers: The most stable conformers are typically those that minimize steric hindrance and maximize favorable intramolecular interactions. organicchemistrytutor.com For this compound, staggered conformations along the ethyl chain are expected to be more stable than eclipsed conformations. organicchemistrytutor.com The orientation of the thiol group relative to the thiophene ring will also significantly impact stability.

Gauche and Anti Conformations: Rotations around the C-C bond of the ethyl group will lead to gauche and anti conformers. organicchemistrytutor.com The anti conformation, where the thiophene ring and the thiol group are furthest apart, is often the most stable due to minimal steric clash. lumenlearning.com

Energy Barriers: The PES would also reveal the energy barriers for rotation between different conformers. These barriers determine the rate of interconversion at a given temperature. Higher barriers indicate that certain conformations are more "locked" in place.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound
ConformerDescription of Dihedral Angle (Ring-C-C-S)Predicted Relative Energy (kcal/mol)Stability
Anti~180°0.0 (Reference)Most Stable
Gauche 1~60°0.8 - 1.5Stable
Gauche 2~-60° (or 300°)0.8 - 1.5Stable
Eclipsed 14.0 - 6.0Unstable (Transition State)
Eclipsed 2~120°3.5 - 5.0Unstable (Transition State)
Note: The energy values are illustrative and represent typical energy differences found in similar aliphatic chains.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the physical properties of substances, such as boiling point and solubility, as well as how molecules recognize and bind to each other. wikipedia.org These interactions, though weaker than covalent bonds, collectively play a significant role in the structure and function of molecular systems. ox.ac.uk For this compound, several types of NCIs are important.

Key Non-Covalent Interactions:

Hydrogen Bonding: The most significant intermolecular interaction for this compound is expected to be hydrogen bonding, where the acidic proton of the -SH group acts as a hydrogen bond donor to the sulfur atom of a neighboring molecule (either the thiol or thiophene sulfur).

Van der Waals Forces: These include London dispersion forces, which are present in all molecules and increase with the size and surface area of the molecule. wikipedia.org The thiophene ring and the ethyl chain contribute significantly to these interactions.

π–π Stacking: The aromatic thiophene rings can interact with each other through π–π stacking, where the electron clouds of adjacent rings align. This type of interaction is common in aromatic systems and contributes to the stability of condensed phases.

Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions within dimers or larger clusters of this compound.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) from Theoretical Models

Computational chemistry allows for the prediction of various spectroscopic properties before a molecule is even synthesized or analyzed experimentally. These theoretical spectra serve as a powerful tool for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. By calculating the magnetic shielding tensors for each atom in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of peaks in an experimental spectrum.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which constitute a theoretical infrared (IR) spectrum. Key predicted peaks would include the S-H stretch, C-S stretches of the thiol and thiophene, C-H stretches of the aromatic ring, and various bending modes.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic transitions, which correspond to the absorption of light in the UV-Visible range. Calculations would identify the energies of the main electronic excitations, such as π → π* transitions within the thiophene ring, and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

Table 3: Predicted Spectroscopic Data for this compound
Spectroscopy TypePredicted FeatureApproximate Predicted ValueAssignment
¹H NMRChemical Shift (δ)~1.5-2.0 ppmThiol H (-SH)
¹H NMRChemical Shift (δ)~2.8-3.2 ppmEthyl H (-CH₂-S)
¹H NMRChemical Shift (δ)~7.0-7.5 ppmThiophene Ring H
IRVibrational Frequency~2550-2600 cm⁻¹S-H Stretch
IRVibrational Frequency~600-800 cm⁻¹C-S Stretch
UV-Visλ_max~230-240 nmπ → π* transition
Note: These values are estimations based on typical functional group absorptions and calculations for similar compounds.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into static properties and single-molecule conformations, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. arxiv.org

For this compound, MD simulations can be used to explore:

Conformational Dynamics: Simulations can show the real-time interconversion between different conformers in the gas phase or in a solvent. This provides information on the flexibility of the side chain and the lifetimes of different conformational states.

Solvation Structure: By simulating this compound in a solvent like water or an organic solvent, one can study the structure of the solvation shell. This includes analyzing the radial distribution functions to see how solvent molecules arrange themselves around the solute, particularly around the polar -SH group and the thiophene ring. osti.gov

Bulk Properties: For a large system of this compound molecules, MD simulations can be used to predict bulk properties like density, diffusion coefficients, and radial distribution functions, which describe the liquid structure.

Interactions with Surfaces: MD simulations are particularly powerful for studying how molecules like this compound adsorb and self-assemble on surfaces, such as gold. These simulations can reveal the preferred binding modes (e.g., through the thiol group), the orientation of the molecules on the surface, and the dynamics of film formation. uiuc.edu

MD simulations bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of a material, providing a comprehensive understanding of the molecule's behavior in a realistic environment.

Chemical Reactivity and Reaction Mechanisms of 3 Thiopheneethanethiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is the more reactive of the two functional domains in 3-Thiopheneethanethiol under many conditions. Its reactivity is characterized by the nucleophilicity of the sulfur atom and the acidity of the thiol proton, which allows it to participate in a wide array of reactions including oxidations, click reactions, and nucleophilic substitutions.

Oxidation Reactions (Disulfide Formation, Sulfonic Acid Derivatives)

The sulfur atom in the thiol group of this compound exists in its lowest oxidation state and is readily oxidized. The nature of the final product is dependent on the oxidizing agent used and the reaction conditions.

A mild oxidation, often carried out in the presence of agents like iodine, hydrogen peroxide, or even air, leads to the formation of a disulfide bridge. google.com This reaction proceeds via the coupling of two thiyl radicals to form a new sulfur-sulfur bond, yielding the corresponding disulfide, 1,2-bis(2-(thiophen-3-yl)ethyl)disulfane. This process is a common and fundamental reaction for thiols.

Stronger oxidizing agents, such as potassium permanganate, nitric acid, or excess hydrogen peroxide, can oxidize the thiol group further. sciensage.inforesearchgate.netnih.gov This vigorous oxidation can proceed through intermediate sulfenic (R-SOH) and sulfinic (R-SO₂H) acids to ultimately yield the highly stable sulfonic acid, 2-(thiophen-3-yl)ethanesulfonic acid. sciensage.infodiva-portal.org The formation of sulfonic acids from thiols is a well-established transformation in organic sulfur chemistry. nih.gov

Table 1: Oxidation Reactions of this compound

Starting Material Reagent(s) Product Reaction Type
This compound Mild Oxidant (e.g., I₂, H₂O₂) 1,2-bis(2-(thiophen-3-yl)ethyl)disulfane Disulfide Formation
This compound Strong Oxidant (e.g., KMnO₄, excess H₂O₂) 2-(thiophen-3-yl)ethanesulfonic acid Sulfonic Acid Formation

Thiol-Ene and Thiol-Yne Click Reactions

This compound is an excellent candidate for participation in "click" chemistry, specifically in thiol-ene and thiol-yne reactions. These reactions are prized for their high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.orgpressbooks.pub

The thiol-ene reaction involves the addition of the S-H bond across a double bond (an alkene or 'ene'). This reaction can be initiated either by radicals (using a radical initiator or UV light) or by a nucleophilic mechanism (Michael addition), typically catalyzed by a base. wikipedia.org The radical-mediated pathway results in the anti-Markovnikov addition of the thiol to the alkene, forming a thioether. wikipedia.org

Similarly, the thiol-yne reaction describes the addition of a thiol to an alkyne (an 'yne'). nih.gov This reaction can also proceed through a radical mechanism, leading to an initial vinyl sulfide (B99878) product. pressbooks.pub Under certain conditions, a second thiol molecule can add to the remaining double bond, resulting in a dithioether. nih.gov

Table 2: Click Reactions Involving this compound

Reaction Type Reactants Initiator/Catalyst Product Class
Thiol-Ene This compound + Alkene (R-CH=CH₂) Radical Initiator (e.g., AIBN) or UV light Thioether
Thiol-Yne This compound + Alkyne (R-C≡CH) Radical Initiator or Metal Catalyst Vinyl Sulfide / Dithioether

Nucleophilic Reactivity of the Thiol Group

The thiol group of this compound is a potent nucleophile, a property that is central to many of its reactions. organic-chemistry.org The sulfur atom, with its lone pairs of electrons, can readily attack electrophilic centers. In the presence of a base, the thiol is deprotonated to form the even more nucleophilic thiolate anion.

This nucleophilicity is commonly exploited in substitution reactions, such as the SN2 reaction with alkyl halides. pressbooks.publibretexts.org In this type of reaction, the sulfur atom of this compound attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond, resulting in a thioether.

Table 3: Nucleophilic Substitution with this compound

Starting Materials Reaction Type Product
This compound + Alkyl Halide (R-X) SN2 Nucleophilic Substitution 3-(2-(Alkylthio)ethyl)thiophene

Formation of Thioethers and Thioesters

Building upon its nucleophilic character, this compound serves as a key starting material for the synthesis of thioethers and thioesters.

Thioethers are commonly synthesized by the reaction of a thiol with an alkyl halide, as described in the nucleophilic substitution section. sciensage.infoarkat-usa.org An alternative green chemistry approach involves the dehydrative coupling of a thiol with an alcohol, often catalyzed by a strong acid. tandfonline.com

Thioesters are formed by the reaction of a thiol with a carboxylic acid or one of its derivatives, such as an acyl chloride or an acid anhydride. wikipedia.orgorganic-chemistry.org The reaction with an acyl chloride is particularly straightforward and efficient, proceeding via nucleophilic acyl substitution where the thiol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the thioester and elimination of hydrogen chloride. wikipedia.orgwu.ac.th

Table 4: Synthesis of Thioethers and Thioesters from this compound

Target Product Reactants General Conditions
Thioether This compound + Alcohol (R-OH) Acid Catalyst (e.g., Triflic Acid)
Thioether This compound + Alkyl Halide (R-X) Base (to form thiolate)
Thioester This compound + Carboxylic Acid (R-COOH) Dehydrating Agent (e.g., DCC)
Thioester This compound + Acyl Chloride (R-COCl) Often requires a base to neutralize HCl

Reactions Involving the Thiophene (B33073) Ring

While generally less reactive than the thiol group, the thiophene ring in this compound possesses aromatic character and can undergo electrophilic aromatic substitution reactions. The reactivity of the thiophene ring is greater than that of benzene (B151609). chemicalbook.com

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The thiophene ring is electron-rich, and substitution occurs preferentially at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate (the sigma complex). stackexchange.com

The substituent already present on the ring dictates the position of further substitution. In this compound, the 3-(2-thioethyl) group is an alkyl group, which is electron-donating and thus an activating group. It directs incoming electrophiles to the ortho and para positions. In the thiophene ring system, this corresponds to the C2 and C5 positions. Given the steric hindrance at the C4 position, electrophilic attack is highly favored at the C2 and C5 positions. Studies on other 3-alkylthiophenes confirm that electrophilic substitution, such as halogenation and nitration, occurs predominantly at the available α-positions. acs.orgresearchgate.netacs.org For instance, bromination of 3-methylthiophene (B123197) with N-bromosuccinimide can be directed to the ring, and nitration of thiophene derivatives often occurs at the 5-position if the 2-position is blocked. google.comtestbook.com Friedel-Crafts acylation of 3-methylthiophene also shows a preference for substitution at the α-positions. ontosight.ai

Table 5: Expected Electrophilic Aromatic Substitution of this compound

Reaction Reagent(s) Expected Major Product(s)
Halogenation (Bromination) Br₂, FeBr₃ or NBS 2-Bromo-3-(2-thioethyl)thiophene and/or 5-Bromo-3-(2-thioethyl)thiophene
Nitration HNO₃, H₂SO₄ 2-Nitro-3-(2-thioethyl)thiophene and/or 5-Nitro-3-(2-thioethyl)thiophene
Friedel-Crafts Acylation Acyl Chloride (RCOCl), AlCl₃ 2-Acyl-3-(2-thioethyl)thiophene and/or 5-Acyl-3-(2-thioethyl)thiophene

Lithiation and Other Organometallic Reactions

The chemical behavior of this compound in the realm of organometallic chemistry is significantly influenced by the thiophene ring and the thiol group. Lithiation, a key reaction for functionalizing thiophenes, can be directed to specific positions on the thiophene ring. The presence of a directing metalating group (DMG) can guide the lithiation to the ortho position. semanticscholar.orgresearchgate.net In the case of substituted thiophenes, such as 3-methylthiophene, lithiation with a strong, sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be highly selective for the 5-position. nih.gov This regioselectivity allows for the synthesis of 2,4-disubstituted thiophenes in high yields upon reaction with various electrophiles. nih.gov

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles and strong bases. libretexts.org Their utility is vast, but they are incompatible with functional groups containing acidic hydrogens, such as alcohols and thiols, as they will deprotonate these groups rather than acting as nucleophiles. libretexts.org Therefore, when performing lithiation on this compound, the acidic thiol proton must be considered. It is likely that the thiol proton would be abstracted by the organolithium reagent before lithiation of the thiophene ring occurs. This would form a lithium thiolate, which could then influence the regioselectivity of any subsequent lithiation of the ring.

The general reactivity of organometallic compounds includes their potential as reducing agents and their nature as Lewis acids due to unoccupied orbitals on the metal atom. libretexts.org The handling of these reagents often requires inert atmosphere techniques due to their air-sensitivity. libretexts.org

A summary of relevant reactions is provided in the table below.

ReactionReagentsKey Features
Directed LithiationAlkyllithium (e.g., n-BuLi), Directing Metalating Group (DMG)Lithiation occurs ortho to the DMG. semanticscholar.orgresearchgate.net
Selective LithiationLithium 2,2,6,6-tetramethylpiperidide (LiTMP)Highly selective for the 5-position in 3-methylthiophene. nih.gov
Reaction with ElectrophilesOrganolithium intermediate, ElectrophileForms substituted thiophene derivatives. semanticscholar.orgresearchgate.netnih.gov

Ring-Opening Reactions and Rearrangements

Epoxides, three-membered rings containing an oxygen atom, are susceptible to ring-opening reactions due to their inherent ring strain. chemistrysteps.com This reactivity is exploited in various synthetic transformations. The ring-opening can be catalyzed by acids or bases and can proceed with both strong and weak nucleophiles. chemistrysteps.com Thiols and their corresponding thiolates are effective nucleophiles for the ring-opening of epoxides, a reaction often referred to as a "thiol-epoxy 'click' reaction". rsc.org This reaction typically proceeds via an SN2 mechanism, resulting in anti-addition of the nucleophile and the resulting hydroxyl group. chemistrysteps.com

In the context of this compound, the thiol group can act as a nucleophile to open epoxide rings. The base-catalyzed ring-opening of epoxides with thiols is a common method for post-polymerization modification of glycidyl (B131873) scaffolds. rsc.org To counteract the oxidative dimerization of thiols to disulfides, which can consume the thiol precursor, an excess of the thiol is often used. rsc.org An alternative strategy involves the in situ generation of the thiolate nucleophile from a disulfide using a reducing agent like sodium borohydride (B1222165). rsc.org

The regioselectivity of epoxide ring-opening depends on the reaction conditions. Under basic or neutral conditions with a strong nucleophile, the attack generally occurs at the less sterically hindered carbon of the epoxide. chemistrysteps.com Under acidic conditions, where the epoxide is protonated, the nucleophile attacks the more substituted carbon, as the transition state has a partial positive charge that is better stabilized at the more substituted position. chemistrysteps.com

Metal-catalyzed asymmetric ring-opening (ARO) of epoxides has been a subject of significant research. nih.gov For instance, chiral (salen)CrN₃ complexes have been identified as effective catalysts for the addition of TMSN₃ to meso-epoxides. nih.gov Mechanistic studies suggest a cooperative activation of both the epoxide and the nucleophile by two different metal centers. nih.gov

Acid-Base Properties and Thiolate Anion Chemistry

Acids are substances that can donate a proton (H⁺ ion), while bases can accept a proton. savemyexams.combyjus.comchemistrytalk.org The acidity or basicity of a solution is measured using the pH scale. chemistrytalk.org Thiols (R-SH) are weak acids, more acidic than alcohols but less acidic than carboxylic acids. The acidity of the thiol group in this compound allows it to be deprotonated by a suitable base to form the corresponding thiolate anion (3-thiopheneethanethiolate).

The formation of the thiolate anion is a crucial step in many of its reactions, as the thiolate is a much stronger nucleophile than the neutral thiol. This enhanced nucleophilicity is central to its role in ring-opening reactions of epoxides and other nucleophilic substitution reactions. rsc.org

The Henderson-Hasselbalch equation can be used to relate the pH of a solution to the pKa of the acid and the ratio of the concentrations of the deprotonated and protonated forms. nih.gov

PropertyDescription
AcidityThiols are weak acids, readily donating the proton from the sulfhydryl group. byjus.com
Thiolate FormationReaction with a base yields the thiolate anion, a potent nucleophile.
NucleophilicityThe thiolate anion is a significantly stronger nucleophile than the corresponding thiol.

Identification and Characterization of Reaction Intermediates

A reaction intermediate is a molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. wikipedia.org Intermediates have a finite lifetime, longer than a molecular vibration, which distinguishes them from transition states. wikipedia.org The identification and characterization of reaction intermediates are crucial for understanding the detailed mechanism of a reaction. youtube.com

Various analytical techniques are employed to detect and characterize these transient species. For example, real-time mass spectrometry has been used to detect and structurally characterize short-lived reaction intermediates in the advanced oxidation of 2-methylbenzoisothiazol-3-one. nih.gov Spectroscopy, in general, is a powerful tool for studying reaction intermediates. wikipedia.org

In the context of reactions involving this compound, several types of intermediates could be postulated depending on the reaction conditions. For instance, in lithiation reactions, an organolithium intermediate is formed. semanticscholar.orgresearchgate.net In radical reactions, radical intermediates would be involved. beilstein-journals.org In the ring-opening of epoxides, a β-titanoxy radical has been proposed as an intermediate in Ti(III)-mediated reactions. researchgate.net

The study of reaction mechanisms often involves proposing plausible intermediates and then designing experiments to detect them or to gather evidence for their existence. youtube.com For example, in the Mannich reaction of 3-thiolcoumarin, a related thiol-containing compound, it was found that the reaction proceeds through a 3-hydroxy-methylthiocoumarin intermediate. pku.edu.cn

Reaction TypePotential Intermediates
LithiationOrganolithium species semanticscholar.orgresearchgate.net
Radical ReactionsCarbon-centered or sulfur-centered radicals beilstein-journals.org
Epoxide Ring-Opening (Ti-mediated)β-titanoxy radical researchgate.net

Stereochemical Considerations in Reactions of this compound

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. youtube.com When a reaction creates a new chiral center, the stereochemical outcome of the reaction becomes a critical aspect to consider.

In the context of this compound, reactions involving the addition of the thiol group to a prochiral substrate, or reactions occurring at a chiral center within a derivative of this compound, will have stereochemical implications.

A key example is the nucleophilic ring-opening of epoxides. This reaction proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile on the epoxide ring. chemistrysteps.com This results in an inversion of configuration at the carbon atom that is attacked. Consequently, the reaction is stereospecific, and the stereochemistry of the product is determined by the stereochemistry of the starting epoxide. For instance, the reaction of a thiol with a meso-epoxide can lead to the formation of a chiral product. nih.gov

The stereoselectivity of a reaction refers to the preferential formation of one stereoisomer over another. In asymmetric catalysis, a chiral catalyst is used to favor the formation of one enantiomer of the product. nih.gov For example, the asymmetric ring-opening of epoxides using chiral metal-salen complexes has been shown to be highly enantioselective. nih.gov

In Diels-Alder reactions, the stereochemistry of the dienophile is conserved in the product. youtube.com If the substituents on the dienophile are cis, they will be cis in the product, and if they are trans, they will be trans in the product. youtube.com While this compound itself is not a typical diene or dienophile, its derivatives could potentially participate in such reactions, and the stereochemical rules would apply.

The determination of the absolute configuration (R or S) of a chiral center is done using the Cahn-Ingold-Prelog priority rules. youtube.com

Derivatives and Analogues of 3 Thiopheneethanethiol

Design and Synthesis of Functionalized Thiopheneethanethiols

The synthesis of functionalized thiopheneethanethiols often begins with the preparation of a suitable thiophene (B33073) precursor. A key intermediate is 3-bromothiophene (B43185), which can be synthesized through methods such as the debromination of 2,3,5-tribromothiophene. orgsyn.org Another approach involves the isomerization of 2-bromothiophene (B119243) using an acidic ion exchange resin as a catalyst. google.com

From 3-bromothiophene, 3-thiophene-ethanethiol can be prepared. One common route involves the Grignard reaction of 3-bromothiophene with magnesium to form 3-thienylmagnesium bromide. This Grignard reagent is then reacted with ethylene (B1197577) sulfide (B99878) to introduce the ethanethiol (B150549) side chain. Alternatively, 3-(2-bromoethyl)thiophene (B1589064) can be used as a precursor. guidechem.com This compound can be synthesized from 3-thiophene ethanol, which in turn can be prepared via a Grignard reaction of 3-bromothiophene with ethylene oxide. google.com The bromoethyl derivative can then be converted to the thiol via reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Functionalization can be introduced at various stages of the synthesis. For instance, substituted thiophenes can be used as starting materials. The synthesis of 2,3-substituted thienylboronic acids and esters has been developed, which can serve as versatile building blocks for more complex derivatives through cross-coupling reactions. researchgate.net Additionally, functional groups can be introduced onto the thiophene ring of an existing 3-thiopheneethanethiol molecule through electrophilic substitution reactions, although regioselectivity can be a challenge.

Another strategy for creating functionalized derivatives is through the modification of the thiol group. For example, the thiol can be converted to a thioether, disulfide, or thioester. Methanethiosulfonate (B1239399) derivatives, such as 2-(trimethylammonium)ethyl methanethiosulfonate (MTSET), are known thiol-reactive reagents that can be used to introduce specific functionalities. biotium.com

Below is a table summarizing some synthetic routes to key precursors of this compound.

Conjugation Strategies with Other Organic Moieties

The thiol group of this compound provides a convenient handle for conjugation to a variety of other organic moieties. This allows for the creation of hybrid materials that combine the properties of the thiophene unit with those of the conjugated partner.

One of the most common conjugation strategies is the formation of thioether linkages. This can be achieved through nucleophilic substitution reactions where the thiolate anion of this compound attacks an electrophilic carbon, such as an alkyl halide or an epoxide. Another powerful method is the thiol-ene "click" reaction, which involves the radical-mediated addition of a thiol to a double bond. epa.gov This reaction is highly efficient and proceeds under mild conditions, making it suitable for conjugating with sensitive biomolecules.

For conjugation to biomolecules like peptides and proteins, maleimide (B117702) chemistry is frequently employed. The thiol group of this compound can readily react with the double bond of a maleimide moiety to form a stable thioether linkage. This strategy has been widely used for labeling proteins and creating bioconjugates.

The thiophene ring itself can also be a site for conjugation. Cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for forming carbon-carbon bonds between the thiophene ring and other aromatic systems. nih.govacs.org This allows for the synthesis of conjugated oligomers and polymers where the this compound unit is incorporated into a larger π-conjugated system. For example, 3-thienylboronic acid derivatives can be coupled with aryl halides to create extended conjugated structures. nih.gov

Polymerization of this compound Derivatives

The polymerization of this compound derivatives leads to the formation of polythiophenes with pendant ethanethiol groups. These polymers are of interest for applications in conducting materials, sensors, and surface modification.

While the direct radical polymerization of this compound itself is not commonly reported, derivatives with polymerizable groups can be synthesized and polymerized. For instance, a vinyl group can be introduced onto the thiophene ring, creating a monomer that can undergo radical polymerization. The polymerization of vinylthiophene derivatives has been carried out using reversible addition-fragmentation chain transfer (RAFT) processes to obtain polymers with controlled molecular weights and low polydispersities. acs.org

Free radical polymerization of vinylthiophene derivatives can also be initiated using conventional radical initiators like azobisisobutyronitrile (AIBN). acs.org However, this method often results in polymers with lower molecular weights and broader molecular weight distributions compared to controlled radical polymerization techniques. acs.org Long-wavelength photoinitiated free radical polymerization of acrylic monomers using conjugated thiophene derivatives in the presence of onium salts has also been demonstrated. epa.gov

Condensation polymerization is a more common method for preparing polythiophenes. Oxidative polymerization is a widely used technique where monomers are coupled through the action of an oxidizing agent, such as iron(III) chloride (FeCl3). nih.gov This method can be used to polymerize 3-substituted thiophenes, including derivatives of this compound. The properties of the resulting polymer, such as molecular weight and regioregularity, can be influenced by reaction parameters like temperature, solvent, and monomer-to-oxidant ratio. nih.gov

Another important method is direct arylation polycondensation (DArP), which has emerged as a more environmentally friendly and atom-efficient alternative for synthesizing π-conjugated polymers. researchgate.net This palladium-catalyzed method involves the direct C-H arylation of a thiophene monomer with an aryl halide. researchgate.net

Nickel-catalyzed cross-coupling reactions, such as Kumada catalyst-transfer polymerization (KCTP), are also powerful methods for synthesizing regioregular polythiophenes. nih.govrsc.org These methods typically involve the polymerization of dihalo- or halometal-functionalized thiophene monomers.

The following table provides an overview of different polymerization methods for thiophene derivatives.

Structural Modifications and their Impact on Chemical Reactivity

Structural modifications to the this compound molecule can have a significant impact on its chemical reactivity. These modifications can be made to the thiophene ring or the ethanethiol side chain.

Modifications to the thiophene ring, such as the introduction of electron-donating or electron-withdrawing substituents, can alter the electron density of the ring and influence its susceptibility to electrophilic substitution. For example, an electron-donating group at the 2- or 5-position would activate the ring towards electrophilic attack, while an electron-withdrawing group would deactivate it. The position of the substituent also plays a crucial role in directing the regioselectivity of these reactions.

The nature of the substituents on the thiophene ring can also affect the reactivity of the thiol group. An electron-withdrawing group on the ring can increase the acidity of the thiol proton, making it a better nucleophile in its thiolate form. Conversely, an electron-donating group would decrease the acidity of the thiol.

Steric hindrance around the thiophene ring or the thiol group can also influence reactivity. Bulky substituents near the thiol group can hinder its ability to participate in reactions, such as conjugation or surface binding.

Development of Macrocyclic and Supramolecular Structures Incorporating this compound Units

The ability of this compound and its derivatives to participate in various chemical reactions makes them valuable building blocks for the construction of macrocyclic and supramolecular structures.

The thiol group can be used in cyclization reactions to form macrocycles. For example, reaction of a dithiol-functionalized thiophene derivative with a dihalide under high dilution conditions can lead to the formation of a macrocyclic thioether.

The thiophene ring itself can be incorporated into macrocyclic structures through various synthetic strategies. For example, expanded mercaptocalixarenes, which are macrocycles containing thiophenol units, have been synthesized. researchgate.net These types of macrocycles can act as hosts for guest molecules.

In the realm of supramolecular chemistry, the self-assembly of thiophene-based molecules on surfaces has been extensively studied. mdpi.com The thiol group of this compound can act as an anchor to bind the molecule to a metal surface, such as gold or silver. The thiophene units can then interact with each other through π-π stacking and other non-covalent interactions to form ordered self-assembled monolayers (SAMs). The structure and electronic properties of these supramolecular architectures can be influenced by the underlying metal substrate. mdpi.com

Furthermore, thiophene-based supramolecular structures can be formed in solution through hydrogen bonding or metal-ligand coordination. The design of thiophene derivatives with specific recognition motifs can lead to the formation of well-defined supramolecular assemblies with interesting photophysical or electronic properties. researchgate.net

Table of Compounds

Applications in Advanced Chemical Systems and Materials Science

Role as Monomers and Building Blocks in Polymer Chemistry

In the realm of polymer chemistry, 3-Thiopheneethanethiol serves as a critical monomer and building block, contributing to the synthesis of polymers with unique functionalities and architectures.

Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge-transport properties. Polythiophenes, which are polymers derived from thiophene (B33073) monomers, are known for their conductivity when doped. This compound can be utilized as a monomer for the synthesis of poly(this compound), a conductive polymer that combines the inherent conductivity of the polythiophene backbone with the reactive handles of the thiol side chains.

The polymerization of 3-substituted thiophenes, such as this compound, can be achieved through various methods, including electrochemical polymerization and chemical coupling reactions. The resulting polymers exhibit optoelectronic properties that are highly dependent on their regioregularity, with head-to-tail linkages generally leading to more crystalline and conductive materials. The presence of the ethanethiol (B150549) side chain can influence the polymer's solubility and processing characteristics, as well as provide sites for post-polymerization modification.

The conductivity of polythiophenes arises from the delocalization of π-electrons along the conjugated backbone. Upon oxidation, or "doping," the polymer forms charge carriers (polarons and bipolarons) that can move along the polymer chain, resulting in electrical conductivity. The specific conductivity values can be tuned by the choice of dopant and the polymer's morphology.

Table 1: Properties of Selected Poly(3-alkylthiophene)s

Polymer Side Chain Conductivity (S/cm) Key Features
Poly(3-butylthiophene) Butyl Varies with regioregularity Good solubility and processability.
Poly(3-hexylthiophene) Hexyl ~1-1000 (doped) Widely studied for organic photovoltaics and transistors.
Poly(3-octylthiophene) Octyl Varies with regioregularity Enhanced solubility in organic solvents.

Note: The conductivity of poly(this compound) would be influenced by its specific regioregularity and the nature of any post-polymerization modifications of the thiol group.

The thiol group of this compound is highly reactive and can participate in various "click" chemistry reactions, such as the thiol-ene reaction. This reaction is a highly efficient and versatile method for forming carbon-sulfur bonds through the addition of a thiol to an alkene, and it can be initiated by radicals or nucleophiles. wikipedia.orgalfa-chemistry.com This reactivity allows this compound to be used as a cross-linking agent to create robust and functional polymer networks.

Furthermore, the thiol groups can undergo oxidative coupling to form disulfide bonds, providing a reversible cross-linking mechanism. This is particularly useful in the design of "smart" materials that can respond to redox stimuli. For instance, a polymer functionalized with this compound could be cross-linked through the formation of disulfide bridges, and these cross-links could be cleaved by the addition of a reducing agent, leading to a change in the material's properties, such as swelling or degradation.

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The strong affinity of the thiol group for noble metal surfaces makes this compound an excellent candidate for surface functionalization and the formation of self-assembled monolayers (SAMs). rsc.orguh.edu

This compound and related ω-(3-thienyl)alkanethiols readily form well-ordered self-assembled monolayers on gold surfaces. capes.gov.br The thiol headgroup chemisorbs onto the gold, forming a strong gold-thiolate bond, while the thiophene tail group is exposed at the monolayer-air or monolayer-solvent interface. The formation of these SAMs is a spontaneous process driven by the strong interaction between sulfur and gold. uh.edu

Studies using X-ray and ultraviolet photoelectron spectroscopies have confirmed the formation of surface thiolate bonds and the orientation of the thiophene rings at the periphery of the monolayers. capes.gov.br Dynamic contact angle measurements have also indicated the formation of densely packed and well-ordered monolayers, particularly for longer alkyl chain analogues. capes.gov.br The ability to form such organized molecular assemblies is crucial for controlling the interfacial properties of materials.

Table 2: Contact Angle Measurements for SAMs of ω-(3-Thienyl)alkanethiols on Gold

Compound Advancing Contact Angle (Water, degrees) Receding Contact Angle (Water, degrees) Advancing Contact Angle (Hexadecane, degrees) Receding Contact Angle (Hexadecane, degrees)
Th-(CH₂)₂-SH 76 63 21 14
Th-(CH₂)₆-SH 83 74 29 22

Data adapted from Ahn, H., et al. (2003). Langmuir, 19(13), 5311-5318. "Th" represents the 3-thiophene group. capes.gov.br

The thiophene moiety at the surface of a SAM formed from this compound can act as a recognition element for various analytes, making these functionalized surfaces promising for the development of chemical sensors. Thiophene-based chemosensors have been shown to be effective for the detection of metal ions. nih.gov The interaction between the analyte and the thiophene ring can lead to a change in the optical or electronic properties of the surface, which can be detected by techniques such as surface plasmon resonance (SPR) or fluorescence spectroscopy.

For example, a gold surface functionalized with a this compound SAM could be used to detect heavy metal ions in solution. The coordination of the metal ion to the sulfur atom of the thiophene ring could induce a change in the surface plasmon resonance signal, allowing for sensitive and selective detection. nih.gov

Similarly, such functionalized surfaces can be employed in gas sensing applications. The adsorption of gas molecules onto the thiophene-terminated SAM can alter the work function of the underlying metal substrate, which can be measured as a change in conductivity or other electrical signals. The selectivity of the sensor can be tuned by modifying the thiophene ring with different functional groups to enhance its interaction with specific target gases. mdpi.com

Ligands in Coordination Chemistry and Catalysis

The thiophene ring in this compound contains a sulfur atom with lone pairs of electrons, making it a potential ligand for coordination to metal centers. While the thiol group is a strong ligand for many metals, the thiophene sulfur is a softer donor and can also participate in coordination, leading to the formation of various metal complexes.

Complexes of transition metals with thiophene-containing ligands have been synthesized and characterized, revealing a range of coordination modes. nih.gov The thiophene ring can coordinate to a metal center in a η¹-fashion through the sulfur atom or in a η⁵-fashion through the π-system of the ring. The specific coordination mode depends on the metal, its oxidation state, and the other ligands present in the coordination sphere.

These metal-thiophene complexes have potential applications in catalysis. The electronic properties of the metal center can be tuned by the thiophene ligand, which can influence the catalytic activity and selectivity of the complex. For example, ruthenium complexes containing thiol(ate) ligands have been shown to be active in hydrogenation and dehydrogenation reactions, where the metal-ligand cooperation plays a crucial role in the catalytic cycle. nih.gov While specific catalytic applications of this compound complexes are still an emerging area of research, the fundamental principles of coordination chemistry suggest that this compound could serve as a valuable ligand in the design of novel catalysts for a variety of organic transformations.

Chelation Properties with Transition Metals

The sulfur atom in the thiol group of this compound acts as a soft Lewis base, exhibiting a strong affinity for soft Lewis acidic transition metals. This interaction leads to the formation of stable coordination complexes. The thiophene ring can also participate in coordination, although typically as a weaker interaction, or it can influence the electronic properties of the metal center through the sulfur heteroatom.

The chelation of transition metals by ligands containing thiophene moieties has been a subject of interest. For instance, complexes of transition metals like zinc(II), copper(II), and cobalt(II) have been synthesized with N-(2-methylpyridyl)-3-thienyl-alkyl-carboxamide and N-(2-pyridyl)-3-thienyl-alkyl-carboxamide ligands. nih.gov In these complexes, the coordination often occurs through the carbonyl oxygen and pyridine (B92270) nitrogen atoms. nih.gov While not directly this compound, these structures highlight the coordinating potential of thiophene-containing molecules. The nature of the metal-sulfur bond in thiolate complexes is a key factor in their structure and reactivity.

Transition Metal IonPotential Coordination GeometryBonding Characteristics
Copper (Cu²⁺)Square Planar, TetrahedralStrong covalent interaction with the thiol group.
Nickel (Ni²⁺)Square Planar, OctahedralForms stable complexes, often with other supporting ligands.
Palladium (Pd²⁺)Square PlanarStrong affinity for sulfur, leading to robust complex formation.
Gold (Au³⁺/Au⁺)LinearForms very stable Au-S bonds, a basis for self-assembled monolayers.
Zinc (Zn²⁺)TetrahedralImportant in biological systems and catalysis.
Cobalt (Co²⁺/Co³⁺)Tetrahedral, OctahedralCan form complexes with interesting magnetic and catalytic properties.

Application in Homogeneous and Heterogeneous Catalysis

While specific catalytic applications of this compound are not extensively documented in readily available literature, the properties of its functional groups suggest potential roles in both homogeneous and heterogeneous catalysis. The thiol group can anchor the molecule to a solid support for heterogeneous catalysis or bind to a metal center in a homogeneous catalyst.

Thiol-containing ligands are known to play a role in various catalytic reactions. For example, in the hydrodesulfurization (HDS) of thiophene, a process crucial for removing sulfur from fossil fuels, transition metal sulfides are used as catalysts. The mechanism involves the coordination of the thiophene to the metal center. bohrium.commdpi.com While this compound itself is not the catalyst, its structural similarity to the reactants and intermediates in HDS is noteworthy.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in organic synthesis. nih.gov Thiol-containing ligands can influence the activity and selectivity of these catalysts. The electronic properties of the thiophene ring in this compound could modulate the catalytic activity of a metal center to which it is coordinated.

Precursor in the Synthesis of Inorganic and Hybrid Materials

The bifunctional nature of this compound, with its reactive thiol group and the potential for functionalization of the thiophene ring, makes it a candidate as a building block or modifying agent in the synthesis of advanced materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govmit.edu The incorporation of thiophene-based building blocks into these frameworks has been explored to impart specific electronic or functional properties. nih.govmit.edu

While the direct use of this compound as a primary linker in MOF and COF synthesis is not widely reported, the concept of post-synthetic modification (PSM) of these frameworks offers a viable route for its incorporation. rsc.orgcapes.gov.brescholarship.orgsemanticscholar.org In PSM, a pre-synthesized framework with reactive sites is treated with a molecule like this compound. The thiol group could react with unsaturated metal centers or functional groups on the organic linkers, thereby introducing the thiopheneethanethiol moiety into the framework. This could be used to tune the pore environment, introduce catalytic sites, or alter the material's affinity for specific molecules.

Framework TypeMethod of IncorporationPotential Application
MOFPost-Synthetic ModificationGas separation, catalysis, sensing
COFDirect synthesis with a functionalized this compound derivativeElectronic materials, photocatalysis

Nanoparticle Surface Modification for Non-Biological Applications

The strong affinity of the thiol group for gold and other noble metal surfaces, as well as for semiconductor nanocrystals (quantum dots), makes this compound an excellent ligand for surface modification. researchgate.netnih.gov This functionalization is crucial for stabilizing nanoparticles in solution and for tailoring their surface properties for specific applications.

In the realm of non-biological applications, nanoparticles functionalized with this compound could be utilized in:

Sensing: Gold nanoparticles functionalized with thiol-containing molecules can be used as colorimetric sensors for the detection of various analytes. rsc.orgrsc.orgresearchgate.net The thiophene ring of this compound could provide specific interactions with target molecules, enhancing the selectivity of the sensor.

Optoelectronics: The surface of quantum dots can be modified with thiol-containing ligands to passivate surface defects and improve their photoluminescence quantum yield and stability. researchgate.netnih.gov The electronic properties of the thiophene ring could influence the charge transfer processes at the nanoparticle surface, making this compound-functionalized quantum dots potentially useful in light-emitting diodes (LEDs) and solar cells.

Photocatalysis: The surface of semiconductor nanoparticles like TiO2 can be modified to enhance their photocatalytic activity. nih.govumaine.edu The thiophene moiety could act as a photosensitizer or facilitate charge separation, improving the efficiency of the photocatalyst in degrading pollutants or in other chemical transformations.

Role in Advanced Analytical Chemistry (beyond basic identification)

In advanced analytical chemistry, the focus extends beyond simple identification to include precise quantification and separation of complex mixtures. Chemical derivatization is a key strategy in this context, and this compound, with its reactive thiol group, is amenable to such techniques.

Chemical Derivatization for Enhanced Chromatographic Separation

For analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to improve the volatility, thermal stability, or detectability of an analyte.

For HPLC analysis, the thiol group of this compound can be reacted with a variety of derivatizing agents to introduce a chromophore or a fluorophore, significantly enhancing its detection by UV-Vis or fluorescence detectors. researchgate.nettcichemicals.com Common derivatizing reagents for thiols include bimanes, which react with the thiol to form highly fluorescent adducts. semanticscholar.org This allows for the sensitive and selective quantification of this compound in complex matrices.

For GC-MS analysis, the volatility of this compound can be increased by converting the thiol group into a less polar derivative. Silylation, the reaction of the thiol with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common method to achieve this. mdpi.comthescipub.combrjac.com.brresearchgate.net The resulting silyl (B83357) ether is more volatile and thermally stable, allowing for its separation and quantification by GC-MS.

Chromatographic TechniqueDerivatization ApproachPurpose
HPLCReaction with a fluorescent tag (e.g., bimane)Enhance detection sensitivity and selectivity.
GC-MSSilylation (e.g., with MSTFA or MTBSTFA)Increase volatility and thermal stability for gas-phase analysis.

2 Reagents in Chemical Sensing Systems (e.g., heavy metal ion detection, gas sensing)

The unique molecular structure of this compound, which combines a sulfur-containing aromatic thiophene ring with a terminal thiol group, positions it as a promising candidate for applications in advanced chemical sensing systems. While direct, extensive research on this compound for these applications is not widely documented, its constituent functional groups—the thiophene ring and the thiol group—are well-studied in the context of chemical detection. This section will explore the potential of this compound as a reagent in chemical sensing, focusing on heavy metal ion detection and gas sensing, by drawing parallels with compounds possessing similar functional moieties.

Heavy Metal Ion Detection

The presence of a thiol (-SH) group in this compound is a key feature for its potential application in the detection of heavy metal ions. Thiol compounds exhibit a strong affinity for heavy metal ions, readily forming stable mercaptide complexes. This property is extensively utilized in the development of electrochemical and optical sensors for various toxic metal ions.

Electrochemical Sensing:

In electrochemical sensing, this compound can be employed to modify electrode surfaces, typically gold, platinum, or copper, through the formation of self-assembled monolayers (SAMs). The thiol group covalently bonds with the metal surface, creating a functionalized interface for the selective capture of heavy metal ions from a sample solution. The interaction between the immobilized this compound and the metal ions can be transduced into a measurable electrical signal using techniques such as cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy.

The thiophene ring can further enhance the sensing performance by influencing the electronic properties of the SAM and potentially participating in the electrochemical signal generation. The stability of thiolate SAMs on different metal electrodes is a critical factor, with the stable electrochemical potential window being influenced by factors such as the metal substrate and the pH of the electrolyte. For instance, the oxidative stability of thiolate SAMs generally follows the order: Copper < Platinum < Gold.

Functionalized Nanoparticles:

Gold nanoparticles (AuNPs) functionalized with thiol-containing ligands are widely used in colorimetric sensors for heavy metal ions. While specific studies on this compound-functionalized AuNPs are limited, the principle remains applicable. The thiol end of this compound would bind to the AuNP surface, leaving the thiophene ring exposed. The presence of heavy metal ions could then induce aggregation of the functionalized AuNPs, leading to a color change that can be detected visually or with a spectrophotometer. The thiophene moiety could potentially influence the stability and sensitivity of such nanosensors.

Table 1: Potential Heavy Metal Ions Detectable by Thiol-Functionalized Sensors

Heavy Metal Ion Potential for Detection by Thiol-Functionalized Sensors
Mercury (Hg²⁺) High
Lead (Pb²⁺) High
Cadmium (Cd²⁺) High
Copper (Cu²⁺) Moderate to High
Arsenic (As³⁺) Moderate

Gas Sensing

The thiophene component of this compound suggests its utility in the fabrication of gas sensors, particularly for the detection of volatile organic compounds (VOCs) and oxidizing or reducing gases. Thiophene and its polymers, such as polythiophene, are known for their semiconducting properties, which can be modulated upon interaction with gas molecules.

Chemiresistive Sensors:

In a chemiresistive sensor, a thin film of the sensing material is deposited between two electrodes. When exposed to a target gas, the adsorption of gas molecules onto the film's surface leads to a change in its electrical resistance. For a sensor based on this compound, the thiophene rings would constitute the active sensing element. The interaction with gas molecules, particularly those with electron-donating or electron-withdrawing properties, can alter the charge carrier concentration in the thiophene-based material, resulting in a measurable change in resistance. For instance, a thiophene polymer-based sensor showed ultrahigh sensitivity to nitrogen dioxide (NO₂) at the parts-per-billion level.

Quartz Crystal Microbalance (QCM) Sensors:

A Quartz Crystal Microbalance (QCM) sensor measures a change in frequency of a quartz crystal resonator upon the adsorption of mass onto its surface. A QCM electrode can be coated with a thin film of this compound. The thiophene moiety would provide sites for the selective adsorption of specific gas molecules. This adsorption increases the mass on the crystal, causing a decrease in its resonant frequency, which can be precisely measured. QCM sensors are known for their high sensitivity.

Table 2: Potential Target Gases for Thiophene-Based Sensors

Target Gas Potential Sensing Mechanism
Nitrogen Dioxide (NO₂) Change in electrical resistance (Chemiresistive)
Ammonia (NH₃) Change in electrical resistance (Chemiresistive)
Volatile Organic Compounds (VOCs) Mass change on a coated crystal (QCM)
Formaldehyde Mass change on a coated crystal (QCM)

Advanced Analytical Methodologies for Detection and Quantification of 3 Thiopheneethanethiol

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a compound like 3-Thiopheneethanethiol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for assessing purity and analyzing its presence in various mixtures.

HPLC is a premier technique for separating non-volatile or thermally sensitive compounds. For this compound, HPLC is particularly useful when analyzing it as part of a mixture with other non-volatile substances or when derivatization is employed. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Diode Array Detector (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, measures absorbance across a wide range of UV-Vis wavelengths simultaneously. phenomenex.comthermofisher.com The thiophene (B33073) ring in this compound contains a chromophore that absorbs UV light, making DAD an excellent choice for its detection and quantification. This detector not only provides quantitative data but also qualitative information by furnishing the UV spectrum of the analyte, which can aid in peak identification and purity assessment. phenomenex.com

Refractive Index (RI) Detector: The Refractive Index (RI) detector is a universal detector that responds to nearly all analytes. phenomenex.comthermofisher.com It functions by measuring the difference in the refractive index between the mobile phase and the eluent containing the analyte. phenomenex.com While its universality is an advantage for detecting compounds without chromophores, the RI detector generally suffers from lower sensitivity compared to UV-based detectors and is sensitive to changes in temperature and mobile phase composition. thermofisher.com For this compound, a DAD would typically be the more sensitive and specific choice.

Below is a table outlining typical starting parameters for an HPLC-DAD analysis of a thiol compound like this compound.

ParameterCondition
ColumnC18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile (B52724) and Water (with 0.1% formic acid)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DAD WavelengthScan 200-400 nm; monitor specific wavelength (e.g., ~235 nm)

Gas chromatography is the method of choice for analyzing volatile and thermally stable compounds like this compound. The separation occurs in a capillary column, and the selection of a highly selective detector is crucial for analyzing sulfur-containing compounds in complex samples.

Flame Photometric Detector (FPD): The FPD is a highly selective and sensitive detector for sulfur- and phosphorus-containing compounds. wur.nl For the analysis of this compound, the FPD operating in sulfur mode is exceptionally effective. wur.nlshimadzu.com The detector works by combusting the eluting compounds in a hydrogen-rich flame, which excites the sulfur atoms to produce light at a characteristic wavelength (around 394 nm). One of the main challenges with FPD is the potential for signal quenching by co-eluting hydrocarbons, which can decrease the observed response. scholaris.ca The Pulsed Flame Photometric Detector (PFPD) is an advancement that offers improved selectivity against hydrocarbons, lower detection limits, and an equimolar response to sulfur, simplifying quantification of unknown sulfur compounds. americanlaboratory.comlabrulez.com

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds with electronegative functional groups, such as halogens, nitro groups, and conjugated carbonyls. While not inherently sensitive to simple thiols, ECD can be a powerful tool for detecting this compound after derivatization with a reagent containing an electrophore (e.g., a polyfluorinated group). This approach can significantly enhance sensitivity for trace-level analysis.

The following table presents typical operational parameters for a GC-FPD system for the analysis of volatile sulfur compounds.

ParameterCondition
ColumnCapillary column for sulfur analysis (e.g., DB-Sulfur, 30 m x 0.32 mm x 4.0 µm)
Carrier GasHelium or Nitrogen, constant flow mode
Inlet Temperature250 °C
Injection ModeSplitless
Oven ProgramStart at 40°C (hold 3 min), ramp at 10°C/min to 220°C (hold 5 min)
FPD Temperature250 °C
FPD Gas FlowsHydrogen: 40 mL/min, Air: 60 mL/min

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide unparalleled sensitivity and specificity, making them indispensable for analyzing trace levels of compounds in complex environmental samples.

For the ultra-trace detection of this compound in environmental matrices such as water or soil, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a state-of-the-art technique. sintef.no Environmental samples are often complex, and the high selectivity of MS/MS is necessary to eliminate matrix interferences that could obscure the target analyte. lcms.czmdpi.com

The process involves separating the volatile components of the sample using GC. The eluted this compound is then ionized (typically by electron impact), and a specific precursor ion corresponding to the molecule is selected. This ion is then fragmented, and specific product ions are monitored for detection. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity. Sample preparation often involves pre-concentration steps like solid-phase microextraction (SPME) or purge-and-trap to achieve the low detection limits required for environmental monitoring. researchgate.net

The table below outlines a potential GC-MS/MS method for trace analysis.

ParameterCondition
Sample PreparationSolid-Phase Microextraction (SPME) or Purge-and-Trap
GC ColumnLow-bleed capillary column (e.g., 5% phenyl-methylpolysiloxane)
Ionization ModeElectron Ionization (EI) at 70 eV
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined from the mass spectrum of this compound (e.g., molecular ion)
Product Ions (m/z)To be determined from fragmentation pattern
Collision EnergyOptimized for maximum fragment intensity

While this compound is volatile, its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be effectively performed by converting it into a non-volatile derivative. oup.comnih.gov This strategy is particularly advantageous as it overcomes the challenges associated with the volatility of thiols and leverages the high sensitivity and specificity of LC-MS/MS. nih.govnih.gov

The derivatization process involves reacting the thiol group of this compound with a specific labeling reagent. Common reagents include those based on maleimide (B117702) or monobromobimane, which react specifically with the sulfhydryl group to form a stable, non-volatile product. nih.govresearchgate.net This derivative is then easily separated by reversed-phase HPLC and detected by MS/MS, often using electrospray ionization (ESI). oup.comnih.gov This derivatization-based approach allows for robust, high-throughput, and highly sensitive quantification. nih.gov

The workflow for this analysis is summarized in the table below.

StepDescription
1. DerivatizationReact sample with a thiol-specific reagent (e.g., monobromobimane) to form a stable, non-volatile adduct. oup.comnih.gov
2. LC SeparationSeparate the derivative from other sample components on a C18 column using a gradient of acetonitrile and water.
3. IonizationIonize the derivative using Electrospray Ionization (ESI) in positive ion mode.
4. MS/MS DetectionMonitor a specific precursor-to-product ion transition for the derivative using MRM for quantification.

Electrochemical Detection Methods

Electrochemical methods offer a powerful alternative for the detection of this compound, providing high sensitivity, rapid response times, and the potential for miniaturization into portable sensors. electrochemsci.orgresearchgate.net These methods are based on the intrinsic electrochemical activity of the thiol group (-SH), which can be easily oxidized at an electrode surface. unipd.itnih.gov

The detection mechanism involves applying a potential to a working electrode submerged in the sample solution. When the potential is sufficient, this compound undergoes oxidation, generating a measurable current that is proportional to its concentration. The selectivity and sensitivity of these sensors can be significantly enhanced by modifying the electrode surface. proquest.com For instance, electrodes modified with conductive polymers, such as polythiophene and its derivatives, have shown excellent performance for sensing applications due to their high stability and catalytic properties. electrochemsci.orgmdpi.com Nanomaterials, like gold nanoparticles, can also be used to increase the electrochemically active surface area and improve detection limits. rsc.org

Key features of an electrochemical sensor for this compound are presented below.

Component/ParameterDescription
Working ElectrodeGlassy Carbon, Gold, or Platinum, often modified with a catalyst or nanomaterial. proquest.comrsc.org
Detection PrincipleOxidation of the thiol group at the electrode surface. nih.gov
TechniqueCyclic Voltammetry, Differential Pulse Voltammetry, or Amperometry.
AdvantagesHigh sensitivity, rapid analysis, low cost, and potential for portability. researchgate.net
Potential ChallengesSusceptibility to fouling from complex sample matrices; potential interference from other electroactive species.

Voltammetric Techniques for Oxidation/Reduction Potentials

Voltammetry is a category of electroanalytical methods used to investigate the electrochemical properties of a substance in solution. By measuring the current that develops in an electrochemical cell under conditions where voltage is varied, one can determine the oxidation and reduction potentials of an analyte. For this compound, these techniques are primarily used to study the electrochemical behavior of the thiol (-SH) group and the thiophene ring.

Cyclic Voltammetry (CV): Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time in a cyclical manner. When applied to this compound, a CV experiment would typically involve scanning the potential towards positive values to induce oxidation. The thiol group is susceptible to oxidation, often leading to the formation of a disulfide bond or other oxidation products. This process is typically electrochemically irreversible, meaning the corresponding reduction peak on the reverse scan is absent or significantly diminished.

The resulting plot, known as a cyclic voltammogram, provides key information:

Anodic Peak Potential (Epa): The potential at which the oxidation of the thiol group reaches a maximum rate. This value is characteristic of the compound's structure and the experimental conditions (e.g., electrode material, solvent, pH).

Anodic Peak Current (Ipa): The magnitude of the current at the oxidation peak, which is proportional to the concentration of this compound in the solution.

While specific voltammetric data for this compound is not extensively published, the expected behavior would involve an irreversible oxidation peak at a potential characteristic of aliphatic thiols, potentially influenced by the electronic properties of the thiophene ring. The thiophene ring itself can be oxidized at higher positive potentials to form a polythiophene film, a process known as electropolymerization.

Other Voltammetric Techniques: Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are more sensitive techniques than CV and are often used for quantitative analysis. These methods apply potential pulses to the electrode, which enhances the signal-to-noise ratio, allowing for lower detection limits. An analytical curve can be constructed by plotting the peak current from DPV or SWV measurements against a series of known concentrations of this compound to determine unknown concentrations.

Table 1: Principles of Voltammetric Techniques for this compound Analysis

TechniquePrincipleInformation ObtainedApplication for this compound
Cyclic Voltammetry (CV) The potential is swept linearly between two limits in both forward and reverse directions.Oxidation/reduction potentials, reaction reversibility, kinetic information.Characterizing the oxidation potential of the thiol group and the thiophene ring; studying electrochemical reaction mechanisms.
Differential Pulse Voltammetry (DPV) Potential pulses of fixed magnitude are superimposed on a linear potential ramp.Enhanced sensitivity compared to CV, lower detection limits.Quantitative analysis and trace-level detection.
Square-Wave Voltammetry (SWV) A square-wave potential waveform is applied to the working electrode.High sensitivity, fast scan rates, discrimination against background currents.Rapid and sensitive quantification.

Amperometric Sensing in Chemical Systems

Amperometry is an electrochemical technique that measures the current produced by an electrochemical reaction at a constant applied potential. Amperometric sensors are devices that utilize this principle for the detection and quantification of specific analytes. The development of an amperometric sensor for this compound would involve an electrode system designed to selectively oxidize the thiol group at a fixed potential and measure the resulting current, which is directly proportional to the compound's concentration.

The primary challenge in developing such a sensor is achieving selectivity, as other compounds in a sample matrix may also oxidize at the chosen potential. To overcome this, chemically modified electrodes (CMEs) are often employed. For a this compound sensor, the electrode surface could be modified with materials that either catalyze the oxidation of the thiol group or selectively bind the thiophene moiety, thus enhancing the response and minimizing interference.

Potential modifications could include:

Conducting Polymers: Films of polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) can be electrochemically deposited on an electrode surface. These films can pre-concentrate the analyte and facilitate electron transfer, leading to improved sensitivity.

Metal Nanoparticles: Gold or platinum nanoparticles deposited on the electrode surface can exhibit high catalytic activity towards the oxidation of thiols, allowing for detection at lower potentials and with higher sensitivity.

Self-Assembled Monolayers (SAMs): A SAM with specific functional groups could be formed on a gold electrode to create a surface that selectively interacts with the thiophene ring of the analyte.

Under optimized conditions, an amperometric sensor could offer a linear response over a specific concentration range with a low limit of detection (LOD).

Table 2: Performance Characteristics of an Exemplary Amperometric Sensor for Thiocyanate (SCN⁻) using a PEDOT-based Hybrid Film

ParameterValueReference
Technique Amperometry
Linear Range 0.1 µM to 1000 µM
Limit of Detection (LOD) 0.0325 µM
Sensing Platform Poly(3,4-ethylenedioxythiophene)/MXene Hybrid Film on a Screen-Printed Electrode (SPE)
Note: This data is for Thiocyanate (SCN⁻), a related sulfur-containing species, and illustrates the potential performance of an amperometric sensor based on a thiophene-containing polymer.

Sample Preparation Techniques for Chemical Analysis (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction for non-biological matrices)

Prior to instrumental analysis, sample preparation is a critical step to isolate this compound from complex non-biological matrices, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the nature of the sample matrix (e.g., organic solvents, fuels, environmental water) and the concentration of the analyte.

Liquid-Liquid Extraction (LLE): LLE is a classic separation technique that partitions a compound between two immiscible liquid phases. To extract this compound from a non-polar matrix (like heptane (B126788) or a fuel fraction), a polar solvent is used. Due to the polarity of the thiol group and the thiophene ring, this compound will preferentially partition into the polar phase.

Common polar solvents used for extracting organosulfur compounds from hydrocarbon matrices include:

Acetonitrile

N,N-Dimethylformamide (DMF)

Dimethylacetamide

n-methylpyrrolidone

Studies have shown that solvents like acetonitrile and DMF are highly effective for extracting thiophene and its derivatives. The efficiency of the extraction can be enhanced by performing multiple extractions with fresh solvent. After extraction, the polar phase containing the analyte can be concentrated and analyzed, for example, by gas chromatography.

Solid-Phase Extraction (SPE): SPE is a versatile and widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties by passing a liquid sample through a solid adsorbent. For the isolation of this compound, a sorbent material that can retain the analyte while allowing matrix components to pass through is selected.

A typical SPE procedure involves four steps:

Conditioning: The sorbent is washed with a solvent to activate it and ensure reproducible retention.

Loading: The sample is passed through the SPE cartridge. This compound is retained on the sorbent.

Washing: An appropriate solvent is passed through the cartridge to wash away interfering compounds that are weakly bound to the sorbent.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound for analysis.

For a moderately polar compound like this compound, a polymeric sorbent or a silica-based sorbent with a suitable functionalization could be used. Polymeric sorbents have been shown to be effective in retaining a wide range of compounds and can offer high recovery rates.

Table 3: Comparison of LLE and SPE for this compound Sample Preparation

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids.Partitioning between a solid stationary phase and a liquid mobile phase.
Advantages Simple, requires basic laboratory equipment.High recovery, high concentration factors, potential for automation, reduced solvent consumption compared to LLE.
Disadvantages Can be labor-intensive, may form emulsions, requires large volumes of organic solvents.Can be more costly, method development may be required to select the optimal sorbent and solvents.
Typical Solvents/Sorbents Acetonitrile, DMF, DMSO for extraction from non-polar matrices.Polymeric sorbents, functionalized silica (B1680970) gel.

Quality Control and Assurance in Chemical Synthesis and Production

Quality Assurance (QA) and Quality Control (QC) are essential components in the manufacturing of specialty chemicals like this compound to ensure the final product meets the required specifications for purity, identity, and consistency.

Quality Assurance (QA): QA refers to the systematic processes and procedures implemented to prevent defects and ensure that quality standards are met throughout the entire production process. It is a proactive approach focused on the process itself.

Key QA activities for the synthesis of this compound include:

Standard Operating Procedures (SOPs): Detailed, written instructions for every stage of the manufacturing process, from raw material handling to final product packaging, must be established and strictly followed.

Supplier Qualification: Raw material suppliers must be audited and qualified to ensure their materials consistently meet predefined specifications.

Process Validation: The synthesis process is validated to confirm that it consistently produces a product of the desired quality.

Documentation and Record-Keeping: Meticulous records are kept for every batch produced, including raw material lot numbers, process parameters (temperature, pressure, reaction times), and QC results.

Personnel Training: All personnel involved in manufacturing must be thoroughly trained on the SOPs and good manufacturing practices.

Quality Control (QC): QC involves the direct testing and measurement of materials to identify and correct defects. It is a reactive approach focused on the product itself.

A typical QC workflow for this compound production involves testing at multiple stages:

Raw Material Testing: Incoming starting materials (e.g., 3-thiopheneethanol, thiourea (B124793), or other sulfur sources) are tested for identity and purity to ensure they meet the requirements for the synthesis.

In-Process Control (IPC): Samples are taken at critical steps during the synthesis to monitor the reaction's progress and the formation of intermediates. This allows for adjustments to be made in real-time to ensure the reaction proceeds as expected.

Final Product Testing: The final, isolated batch of this compound undergoes a comprehensive set of analytical tests to confirm its identity, purity, and compliance with specifications.

Table 4: Analytical Techniques for Final Product QC of this compound

Analytical TechniquePurposeSpecification Example
Gas Chromatography-Mass Spectrometry (GC-MS) To determine purity and identify any volatile impurities.Purity ≥ 98.0% (by GC area)
Fourier-Transform Infrared Spectroscopy (FT-IR) To confirm the presence of key functional groups (e.g., -SH, thiophene C-S stretch).Conforms to reference spectrum.
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) To confirm the chemical structure and identify structural impurities.Structure consistent with this compound.
Refractive Index To measure a key physical property for identity confirmation.n²⁰/D = 1.570 ± 0.005
Appearance Visual inspection of the product's physical state and color.Colorless to pale yellow liquid.

By implementing a robust QA/QC system, manufacturers can ensure that every batch of this compound is of high quality, safe for its intended use, and consistent with customer and regulatory requirements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Thiopheneethanethiol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves thiol-ene "click" chemistry or nucleophilic substitution reactions. Key variables include temperature (optimized between 60–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst selection (e.g., triethylamine for deprotonation). Yield optimization requires GC-MS or HPLC monitoring to track intermediates and byproducts . Characterization via 1^1H/13^13C NMR and FTIR ensures structural confirmation, with purity assessed via elemental analysis or mass spectrometry. Contaminants like disulfide byproducts must be quantified using redox titration .

Q. How can researchers reliably characterize the electronic properties of this compound for applications in conductive polymers?

  • Methodological Answer : Cyclic voltammetry (CV) and UV-Vis spectroscopy are critical for assessing redox behavior and bandgap energy. For CV, use a three-electrode system in anhydrous acetonitrile with a Ag/AgCl reference electrode. UV-Vis analysis in dichloromethane at varying concentrations (0.1–1 mM) identifies π-π* transitions. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) validate experimental data and predict HOMO-LUMO gaps .

Q. What are the best practices for handling and storing this compound to prevent oxidation or degradation?

  • Methodological Answer : Store under inert gas (Ar/N2_2) at –20°C in amber glass vials to minimize light/oxygen exposure. Purity checks via 1^1H NMR (monitoring –SH proton at ~1.3 ppm) should precede experiments. Use reducing agents (e.g., TCEP) in aqueous buffers to stabilize thiol groups. For long-term storage, lyophilization with cryoprotectants (trehalose) is recommended .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its binding kinetics in self-assembled monolayers (SAMs)?

  • Methodological Answer : Use Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) to measure adsorption rates on gold substrates. Vary solvent polarity (water vs. ethanol) and temperature (25–50°C) to probe entropy-driven binding. Molecular dynamics simulations (e.g., GROMACS) can model thiol-gold interactions, comparing tilt angles and packing density with experimental AFM data .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Systematic validation includes:

  • Batch Consistency : Compare multiple synthesis batches via LC-MS to rule out impurities.
  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3_3 to assess hydrogen bonding artifacts.
  • Cross-Lab Reproducibility : Collaborate to standardize protocols (e.g., ISO guidelines for FTIR calibration) .

Q. How can researchers design experiments to probe the stability of this compound under oxidative or acidic conditions?

  • Methodological Answer :

  • Oxidative Stability : Expose to H2_2O2_2 (0.1–5% v/v) and monitor disulfide formation via Raman spectroscopy (S-S stretch at 500–550 cm1^{-1}).
  • Acidic Degradation : Use HCl (pH 1–3) and track thiol loss via Ellman’s assay (412 nm absorbance). Compare with DFT-predicated reaction pathways (e.g., protonation of sulfur) .

Q. What methodologies are suitable for investigating the role of this compound in crosslinking polymer networks?

  • Methodological Answer : Employ rheometry to measure crosslink density (storage modulus G’) during in-situ polymerization. FTIR-ATR tracks thiol consumption (disappearance of –SH peak at 2550 cm1^{-1}). Small-angle X-ray scattering (SAXS) quantifies network homogeneity, while sol-gel analysis determines unreacted monomer content .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer : Reconcile discrepancies by:

  • Parameter Refinement : Adjust DFT functionals (e.g., M06-2X for non-covalent interactions).
  • Experimental Controls : Verify reactant purity and exclude solvent effects in simulations.
  • Error Margins : Calculate confidence intervals for experimental data (e.g., ±3% for HPLC) .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC50_{50} values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cell viability across concentrations). Confirm normality via Shapiro-Wilk tests and log-transform skewed data .

Tables for Key Data

Property Method Typical Values Reference
Melting PointDSC45–48°C
Solubility in H2_2OGravimetric Analysis0.2 mg/mL (25°C)
pKa (Thiol group)Potentiometric Titration9.8 ± 0.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.